molecular formula C6H5BrFN B1519353 2-Bromo-3-fluoro-4-methylpyridine CAS No. 884494-37-5

2-Bromo-3-fluoro-4-methylpyridine

Cat. No.: B1519353
CAS No.: 884494-37-5
M. Wt: 190.01 g/mol
InChI Key: XEYHVDSBHMACII-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-4-methylpyridine is a useful research compound. Its molecular formula is C6H5BrFN and its molecular weight is 190.01 g/mol. The purity is usually 95%.
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Biological Activity

2-Bromo-3-fluoro-4-methylpyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of bromine and fluorine substituents on the pyridine ring, which influence its reactivity and biological interactions. The molecular formula is C6H5BrFC_6H_5BrF.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism, and its inhibition may lead to significant drug-drug interactions. The compound's ability to modulate enzyme activity suggests potential applications in pharmacology and toxicology, where understanding metabolic pathways is essential.

Antimicrobial Properties

There are indications that this compound exhibits antimicrobial activity. Studies have explored its efficacy against various pathogens, highlighting its potential as a lead compound in the development of new antimicrobial agents. The presence of halogen atoms may enhance its binding affinity to microbial targets, thereby increasing its effectiveness.

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. The halogen substituents can enhance molecular interactions through halogen bonding, which may increase selectivity towards certain biological targets. This property is particularly relevant in drug design, where specificity can reduce off-target effects.

Case Study 1: CYP1A2 Inhibition

A study focused on the inhibitory effects of this compound on CYP1A2 demonstrated a significant reduction in enzyme activity at concentrations relevant for therapeutic applications. This finding underscores the importance of evaluating such compounds in the context of polypharmacy, where multiple drugs may compete for metabolic pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against a panel of bacterial strains. Results indicated that the compound exhibited moderate to high activity against Gram-positive bacteria, suggesting its potential as a scaffold for developing new antibiotics.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:

Compound NameStructure SimilarityUnique Features
2-Bromo-6-fluoro-4-methylpyridineHighDifferent substitution pattern affecting reactivity
2-Bromo-6-fluoropyridin-3-amineModerateContains an amine group, altering biological activity
5-Bromo-3-fluoro-2-methylpyridineModerateDifferent position for fluorine affecting properties

This comparison illustrates how variations in substitution patterns can lead to differences in biological activity and potential applications.

Properties

IUPAC Name

2-bromo-3-fluoro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYHVDSBHMACII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654165
Record name 2-Bromo-3-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-37-5
Record name 2-Bromo-3-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-fluoro-4-methylpyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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